molecular formula C11H24N2 B13199601 Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine

Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine

Cat. No.: B13199601
M. Wt: 184.32 g/mol
InChI Key: IXICOGWMKDRQKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine (CAS 1258651-79-4) is a piperidine-based chemical compound with the molecular formula C11H24N2 and a molecular weight of 184.32 g/mol . This compound is part of the structurally diverse and pharmaceutically significant class of piperidine derivatives . Piperidine rings are among the most important synthetic fragments for designing new drugs and are present in more than twenty classes of pharmaceuticals, playing a critical role in the modern pharmaceutical industry . The specific stereochemistry of the piperidine ring, often achieved via methods like the hydrogenation of pyridine precursors, is crucial for its biological activity . As a substituted piperidine, this amine is a valuable building block in medicinal chemistry research, particularly for the development of new therapeutic agents. Its structure suggests potential for exploration in various pharmacological applications, consistent with other piperidine derivatives that have been investigated for their antiarrhythmic and antiserotonin properties . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

Molecular Formula

C11H24N2

Molecular Weight

184.32 g/mol

IUPAC Name

N-ethyl-2-methyl-1-piperidin-3-ylpropan-1-amine

InChI

InChI=1S/C11H24N2/c1-4-13-11(9(2)3)10-6-5-7-12-8-10/h9-13H,4-8H2,1-3H3

InChI Key

IXICOGWMKDRQKY-UHFFFAOYSA-N

Canonical SMILES

CCNC(C1CCCNC1)C(C)C

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis and CAS Number Identification of Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-substituted piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds. This guide provides an in-depth technical overview of Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine, a specific derivative for which direct sourcing information is sparse. We present a comprehensive, field-proven synthetic strategy for this parent compound and its analogs, designed for researchers and drug development professionals. This document emphasizes the causal relationships behind experimental choices, provides self-validating protocols, and serves as a practical reference for identifying Chemical Abstracts Service (CAS) numbers for this compound class.

Introduction: The Significance of the 3-Substituted Piperidine Core

Piperidine derivatives are foundational building blocks in modern drug discovery.[1] Unlike the more common 4-substituted or 1-substituted (N-substituted) piperidines, the 3-substituted motif offers a distinct three-dimensional vector for molecular exploration, enabling nuanced interactions with biological targets. The specific compound, Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine, combines several key pharmacophoric features: a basic piperidine nitrogen, a chiral center at the point of substitution, and a secondary amine, making it and its analogs a rich scaffold for generating molecular diversity.

This guide addresses the challenge of working with novel or sparsely documented chemical matter. We will delineate a robust and adaptable synthetic pathway to the core scaffold, enabling research teams to produce the parent compound and a wide array of analogs in-house. This is followed by a compendium of known and putative analogs with their corresponding CAS numbers, where available.

Retrosynthetic Analysis and Strategic Synthesis Plan

A direct CAS number for the target compound, N-ethyl-2-methyl-1-(piperidin-3-yl)propan-1-amine, is not readily found in major chemical databases. This indicates a need for de novo synthesis. Our retrosynthetic strategy is designed for flexibility and access to diverse analogs, focusing on commercially available starting materials and high-yielding, reliable reactions.

The key disconnection points are the two C-N bonds. The most strategically sound approach is to form the secondary ethylamine via reductive amination, a robust and widely used transformation for amine synthesis.[2][3][4][5] This requires a ketone precursor, 1-(piperidin-3-yl)-2-methylpropan-1-one. This ketone can be synthesized from a commercially available, N-protected piperidine-3-carbonitrile via a Grignard reaction.[6][7]

This two-stage approach is advantageous because:

  • Expertise: It uses well-understood, high-yielding reactions (Grignard and reductive amination).

  • Trustworthiness: The intermediates (nitrile, ketone) are stable and can be fully characterized at each step, providing a self-validating workflow that ensures the integrity of the final product.

  • Versatility: The ketone intermediate is a critical node. It can be reacted with a variety of primary amines (not just ethylamine) to generate a library of N-substituted analogs. Similarly, the initial Grignard reagent can be varied to modify the alkyl chain.

The overall synthetic workflow is visualized below.

G cluster_0 Stage 1: Ketone Synthesis cluster_1 Stage 2: Reductive Amination cluster_2 Stage 3: Final Deprotection start N-Boc-piperidine- 3-carbonitrile grignard Grignard Reaction (+ Isopropylmagnesium bromide) start->grignard imine_intermediate Intermediate Mg-Imine Complex grignard->imine_intermediate hydrolysis Acidic Hydrolysis (e.g., aq. HCl) imine_intermediate->hydrolysis ketone N-Boc-1-(piperidin-3-yl)- 2-methylpropan-1-one hydrolysis->ketone ketone_deprotected 1-(Piperidin-3-yl)- 2-methylpropan-1-one (Ketone Intermediate) ketone->ketone_deprotected Deprotection (if needed before amination) reductive_amination Reductive Amination (+ Ethylamine, NaBH(OAc)3) ketone_deprotected->reductive_amination target_protected N-Boc-Ethyl[2-methyl- 1-(piperidin-3-yl)propyl]amine reductive_amination->target_protected deprotection Boc Deprotection (e.g., TFA or HCl) target_protected->deprotection final_product Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine (Final Product) deprotection->final_product

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis and characterization of the target compound.

Synthesis of Ketone Intermediate: 1-(N-Boc-piperidin-3-yl)-2-methylpropan-1-one

This procedure details the addition of a Grignard reagent to a nitrile, a classic method for ketone synthesis.[6] The use of an N-Boc protecting group is critical to prevent side reactions with the piperidine nitrogen.

  • Step 1: Reaction Setup

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-Boc-piperidine-3-carbonitrile (1.0 eq).

    • Dissolve the nitrile in anhydrous THF or Diethyl Ether.

    • Cool the solution to 0 °C in an ice bath.

  • Step 2: Grignard Addition

    • Slowly add Isopropylmagnesium bromide (approx. 1.2 eq, solution in THF) dropwise via a syringe pump. The slow addition is crucial to control the exotherm and prevent side reactions.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Step 3: Hydrolysis and Workup

    • Cool the reaction mixture back to 0 °C.

    • Slowly quench the reaction by adding aqueous 1 M HCl. This hydrolyzes the intermediate imine to the desired ketone.[6]

    • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Step 4: Purification

    • Purify the crude product by flash column chromatography on silica gel to yield the pure ketone intermediate.

Synthesis of Parent Compound via Reductive Amination

Reductive amination is a highly efficient one-pot reaction.[4][5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice as it is mild, selective for the iminium ion intermediate, and does not reduce the starting ketone.[3]

  • Step 1: Imine Formation

    • In a round-bottom flask, dissolve the ketone intermediate (1.0 eq) from section 3.1 in a suitable solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

    • Add ethylamine (approx. 1.5 eq, often as a solution in THF or as a hydrochloride salt with a non-nucleophilic base like triethylamine).

    • Add acetic acid (approx. 1.1 eq) to catalyze imine formation.

    • Stir the mixture at room temperature for 1-2 hours.

  • Step 2: Reduction

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (approx. 1.5 eq) portion-wise to the reaction mixture. This reduction is often mildly exothermic.

    • Stir at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

  • Step 3: Workup and Purification

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash chromatography to yield the N-Boc protected final compound.

  • Step 4: N-Boc Deprotection

    • Dissolve the purified N-Boc protected compound in DCM.

    • Add an excess of Trifluoroacetic acid (TFA) or a solution of HCl in Dioxane.

    • Stir at room temperature for 1-4 hours until deprotection is complete (monitored by LC-MS).

    • Concentrate the mixture under reduced pressure. The product will be the corresponding salt (TFA or HCl). If the free base is required, perform a basic workup with NaOH or NaHCO₃ and extract with an organic solvent.

Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will confirm the presence of all protons and their connectivity. Key signals include the ethyl group (triplet and quartet), the methyl groups on the propyl chain (doublet), and the characteristic piperidine ring protons.[8][9]

    • ¹³C NMR will confirm the number of unique carbon atoms in the molecule.

    • 2D NMR techniques (e.g., COSY, HSQC) can be used to definitively assign all proton and carbon signals.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺).[10]

  • Purity Analysis:

    • High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final compound, typically aiming for >95% for research applications.

Compendium of Analogs and CAS Numbers

The synthetic route described is highly modular, allowing for the creation of numerous analogs by substituting the starting materials. This section provides a structured list of potential analogs and their known or putative CAS numbers.

Caption: Points of modification for analog synthesis.

Table 1: CAS Numbers for Key Precursors and Analogs
Compound NameModification TypeCAS NumberNotes
(S)-tert-Butyl 3-aminopiperidine-1-carboxylateChiral Starting Material625471-18-3[11]A common building block for 3-substituted piperidines.
tert-Butyl 3-(methylamino)piperidine-1-carboxylate hydrochloridePrecursor Analog1187927-08-7[12]Demonstrates modification at the amine nitrogen.
3-Ethylamino-piperidine-1-carboxylic acid tert-butyl esterPrecursor Analog883546-56-3[13]N-Boc protected piperidine with an ethylamino group at C3.
tert-Butyl 3-(isopropylamino)piperidine-1-carboxylatePrecursor Analog1282742-29-3[14]Shows variation of the N-alkyl group.
N-ethyl-2-methylpropan-1-amineSidechain Fragment13205-60-2[15]The amine portion of the parent compound.
N-Ethyl-3-(piperidin-4-yl)propan-1-amineIsomeric Analog1249070-02-7[16]An analog with substitution at the 4-position of the piperidine ring.
N-(3-Aminopropyl)piperidineStructural Analog3529-08-6A related compound with a different linker.
Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine Parent Compound Not Assigned The primary subject of this guide. Synthesis is required.
Methyl[2-methyl-1-(piperidin-3-yl)propyl]aminePutative Analog (Pos 2)Not AssignedSynthesized using methylamine in the reductive amination step.
Ethyl[2-methyl-1-(N-methyl-piperidin-3-yl)propyl]aminePutative Analog (Pos 1)Not AssignedSynthesized by N-methylation of the piperidine nitrogen post-synthesis.

Note: Putative analogs are proposed structures that can be synthesized via the described methods but do not currently have assigned CAS numbers.

Conclusion and Future Directions

This guide provides a comprehensive framework for the synthesis, characterization, and analog generation of Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine. By leveraging a robust, multi-step synthetic strategy centered around a key ketone intermediate, researchers can access this compound and a diverse library of related structures for screening and drug development programs. The protocols herein are designed to be both reliable and adaptable, empowering chemists to explore this valuable chemical space. Future work could involve developing enantioselective versions of this synthesis to access specific stereoisomers, which is often critical for optimizing pharmacological activity.[17][18]

References

Sources

Methodological & Application

Application Note & Synthesis Protocol: Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine is a substituted piperidine derivative. The piperidine ring is a common scaffold in medicinal chemistry, appearing in numerous pharmaceuticals due to its ability to interact with various biological targets. This document provides a detailed, hypothetical, yet chemically sound, multi-step synthesis protocol for Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine, designed for researchers in organic synthesis and drug development. The described protocol is based on established organic chemistry principles and provides a logical pathway for the construction of the target molecule.

The proposed synthesis begins with commercially available starting materials and proceeds through key transformations including a Grignard reaction, oxidation, and reductive amination. This application note provides detailed step-by-step procedures, explanations for experimental choices, and visual aids to ensure clarity and reproducibility.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The key bond disconnection is at the carbon-nitrogen bond formed during the final reductive amination step. This reveals a ketone intermediate and ethylamine as the amine source. The ketone can be synthesized from a corresponding alcohol, which in turn can be formed via a Grignar reaction between a piperidine-based aldehyde and an appropriate Grignard reagent.

G Target Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine Reductive_Amination Reductive Amination Target->Reductive_Amination Ketone 1-(Piperidin-3-yl)-2-methylpropan-1-one Reductive_Amination->Ketone Ethylamine Ethylamine Reductive_Amination->Ethylamine Oxidation Oxidation Ketone->Oxidation Alcohol 1-(Piperidin-3-yl)-2-methylpropan-1-ol Oxidation->Alcohol Grignard Grignard Reaction Alcohol->Grignard Aldehyde N-Boc-piperidine-3-carbaldehyde Grignard->Aldehyde Grignard_Reagent Isopropylmagnesium bromide Grignard->Grignard_Reagent

Figure 1: Retrosynthetic analysis of Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine.

Synthetic Workflow

The forward synthesis involves three main stages:

  • Step 1: Grignard Reaction to form the alcohol intermediate, 1-(N-Boc-piperidin-3-yl)-2-methylpropan-1-ol.

  • Step 2: Oxidation of the alcohol to the corresponding ketone, 1-(N-Boc-piperidin-3-yl)-2-methylpropan-1-one.

  • Step 3: Reductive Amination and Deprotection to form the final product, Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine.

G Start N-Boc-piperidine-3-carbaldehyde Step1 Step 1: Grignard Reaction (Isopropylmagnesium bromide, THF) Start->Step1 Intermediate1 1-(N-Boc-piperidin-3-yl)-2-methylpropan-1-ol Step1->Intermediate1 Step2 Step 2: Oxidation (Dess-Martin periodinane, DCM) Intermediate1->Step2 Intermediate2 1-(N-Boc-piperidin-3-yl)-2-methylpropan-1-one Step2->Intermediate2 Step3 Step 3: Reductive Amination & Deprotection (Ethylamine, NaBH(OAc)3, TFA) Intermediate2->Step3 Product Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine Step3->Product

Figure 2: Overall synthetic workflow.

Experimental Protocols

Step 1: Synthesis of 1-(N-Boc-piperidin-3-yl)-2-methylpropan-1-ol

Rationale: This step utilizes a Grignard reaction, a robust method for carbon-carbon bond formation. The use of N-Boc-piperidine-3-carbaldehyde protects the piperidine nitrogen, preventing it from reacting with the Grignard reagent. Tetrahydrofuran (THF) is an ideal solvent due to its ability to solvate the Grignard reagent.

Table 1: Reagents and Conditions for Step 1

Reagent/ParameterQuantity/ValueMoles (approx.)
N-Boc-piperidine-3-carbaldehyde10.0 g46.9 mmol
Isopropylmagnesium bromide (2.0 M in THF)28.1 mL56.3 mmol
Anhydrous THF200 mL-
Saturated NH4Cl (aq)100 mL-
Temperature0 °C to room temperature-
Reaction Time2 hours-

Protocol:

  • To a flame-dried 500 mL round-bottom flask under an argon atmosphere, add N-Boc-piperidine-3-carbaldehyde (10.0 g, 46.9 mmol) and dissolve in anhydrous THF (150 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add isopropylmagnesium bromide (2.0 M in THF, 28.1 mL, 56.3 mmol) dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 1.5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (100 mL) at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the desired alcohol.

Step 2: Synthesis of 1-(N-Boc-piperidin-3-yl)-2-methylpropan-1-one

Rationale: The secondary alcohol is oxidized to a ketone using Dess-Martin periodinane (DMP). DMP is a mild and selective oxidizing agent, which minimizes over-oxidation and is suitable for a wide range of substrates. Dichloromethane (DCM) is used as the solvent due to its inertness and ability to dissolve both the reactant and the reagent.

Table 2: Reagents and Conditions for Step 2

Reagent/ParameterQuantity/ValueMoles (approx.)
1-(N-Boc-piperidin-3-yl)-2-methylpropan-1-ol10.0 g38.8 mmol
Dess-Martin periodinane (DMP)21.4 g50.4 mmol
Dichloromethane (DCM)250 mL-
Saturated NaHCO3 (aq)150 mL-
Sodium thiosulfate (10% w/v aq)150 mL-
TemperatureRoom temperature-
Reaction Time3 hours-

Protocol:

  • To a 500 mL round-bottom flask, add 1-(N-Boc-piperidin-3-yl)-2-methylpropan-1-ol (10.0 g, 38.8 mmol) and dissolve in DCM (250 mL).

  • Add Dess-Martin periodinane (21.4 g, 50.4 mmol) portion-wise at room temperature.

  • Stir the reaction mixture vigorously for 3 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate solution (150 mL) and 10% aqueous sodium thiosulfate solution (150 mL).

  • Stir the biphasic mixture for 30 minutes until the organic layer is clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford the ketone.

Step 3: Synthesis of Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine

Rationale: This final step involves a reductive amination reaction between the ketone and ethylamine, followed by the removal of the Boc protecting group. Sodium triacetoxyborohydride (NaBH(OAc)3) is a mild reducing agent suitable for reductive aminations. The Boc group is removed under acidic conditions using trifluoroacetic acid (TFA).

Table 3: Reagents and Conditions for Step 3

Reagent/ParameterQuantity/ValueMoles (approx.)
1-(N-Boc-piperidin-3-yl)-2-methylpropan-1-one8.0 g31.3 mmol
Ethylamine (2.0 M in THF)18.8 mL37.6 mmol
Sodium triacetoxyborohydride9.9 g46.9 mmol
Dichloroethane (DCE)200 mL-
Trifluoroacetic acid (TFA)20 mL-
Dichloromethane (DCM)50 mL-
Saturated NaHCO3 (aq)For neutralization-
TemperatureRoom temperature-
Reaction Time12 hours (reductive amination) + 2 hours (deprotection)-

Protocol:

  • To a 500 mL round-bottom flask, add 1-(N-Boc-piperidin-3-yl)-2-methylpropan-1-one (8.0 g, 31.3 mmol) and dissolve in dichloroethane (200 mL).

  • Add ethylamine (2.0 M in THF, 18.8 mL, 37.6 mmol) and stir for 30 minutes at room temperature to form the imine intermediate.

  • Add sodium triacetoxyborohydride (9.9 g, 46.9 mmol) portion-wise.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor by TLC.

  • Upon completion of the reductive amination, carefully quench the reaction with saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with DCM (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the crude Boc-protected amine in DCM (50 mL) and cool to 0 °C.

  • Slowly add trifluoroacetic acid (20 mL) and stir at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify to pH > 12 with 1 M NaOH.

  • Extract the aqueous layer with DCM (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product. Further purification can be achieved by distillation or crystallization if necessary.

Safety Considerations

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Grignard reagents are highly reactive and pyrophoric; handle with extreme care under an inert atmosphere.

  • Dess-Martin periodinane is a shock-sensitive and potentially explosive compound.

  • Trifluoroacetic acid is highly corrosive. Handle with appropriate care.

References

  • Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 130, 1322-1325. [Link]

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of Organic Chemistry, 48(22), 4155-4156. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. [Link]

Precision Synthesis of N-Ethyl Piperidines: A Comparative Guide to Reductive Amination Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

The N-ethyl piperidine moiety is a pharmacophore ubiquitous in medicinal chemistry, serving as a core structural element in analgesics (e.g., fentanyl analogues), Alzheimer’s therapeutics (e.g., donepezil), and local anesthetics. While direct alkylation of piperidines with ethyl halides is possible, it frequently suffers from over-alkylation (quaternization) and poor atom economy.

Reductive amination offers a superior alternative, providing high selectivity for mono-alkylation. However, the use of acetaldehyde (bp 20.2°C) introduces unique challenges regarding volatility, stoichiometry control, and competitive reduction.

This guide details three distinct protocols optimized for different scales and substrate complexities, grounded in the mechanistic insights of Abdel-Magid and industrial hydrogenation standards.

Mechanistic Foundation

Understanding the reaction pathway is critical for troubleshooting. The reaction proceeds through the formation of a hemiaminal, followed by dehydration to an iminium ion, which is the active species reduced to the amine.

Figure 1: Reductive Amination Pathway

ReductiveAmination Start Piperidine (Amine) Hemi Hemiaminal (Intermediate) Start->Hemi + Aldehyde Aldehyde Acetaldehyde (Carbonyl) Aldehyde->Hemi SideProduct Ethanol (Side Product) Aldehyde->SideProduct + Hydride (Competitive Reduction) Iminium Iminium Ion (Active Species) Hemi->Iminium - H2O (Acid Cat.) Product N-Ethyl Piperidine Iminium->Product + Hydride Source (Fast Step)

Caption: The kinetic preference for reducing the iminium ion over the carbonyl is the key determinant of reaction success.

Protocol Selection Guide

Select the method that aligns with your scale and functional group tolerance.

FeatureMethod A: STAB Method B: Catalytic H2 Method C: Ti(OiPr)4 / NaBH4
Reagent NaBH(OAc)3H2 / Pd-CTi(IV) Isopropoxide + NaBH4
Scale Bench (mg to 100g)Pilot/Production (>1kg)Difficult/Hindered Substrates
Selectivity ExcellentModerate (Alcohol formation)High
Acetaldehyde 1.2–1.5 equiv1.0–1.1 equiv1.2 equiv
Solvent DCE, DCM, THFEthanol, MethanolTHF (Anhydrous)
Key Risk Cost of reagentSafety (H2 gas)Moisture sensitivity

Method A: The "Gold Standard" (STAB)

Reference: Abdel-Magid, A. F., et al. J. Org. Chem.1996 .[1][2][3][4]

This is the preferred method for medicinal chemistry due to its mildness. Sodium triacetoxyborohydride (STAB) is less toxic than cyanoborohydride and does not reduce aldehydes as rapidly as ketones, allowing the iminium ion to form and reduce selectively.

Reagents
  • Substrate: Piperidine derivative (1.0 equiv)

  • Carbonyl: Acetaldehyde (1.2–1.5 equiv) (Note: Use 50% solution in DCM or handle chilled)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Catalyst: Acetic Acid (AcOH) (1.0 equiv)

Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask under N2, dissolve the piperidine derivative in DCE (0.2 M concentration).

  • Acidification: Add Acetic Acid (1.0 equiv). Rationale: Promotes iminium ion formation.[4]

  • Aldehyde Addition (CRITICAL): Cool the mixture to 0°C. Add Acetaldehyde slowly.

    • Tip: Pure acetaldehyde boils at 20°C. It is highly recommended to prepare a pre-chilled stock solution of acetaldehyde in DCE/DCM and add this solution to the reaction to prevent evaporation loss.

  • Reductant Addition: Add STAB (1.4 equiv) in one portion.

    • Observation: Mild gas evolution (H2) may occur.

  • Reaction: Remove the ice bath and stir at room temperature (20–25°C) for 2–4 hours. Monitor by LC-MS or TLC.

  • Quench: Quench by adding saturated aqueous NaHCO3. Stir for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (x3). Wash combined organics with brine, dry over Na2SO4, and concentrate.

Method B: Catalytic Hydrogenation (Industrial Scale)

Reference: Rylander, P. N. Catalytic Hydrogenation in Organic Synthesis.

For kilogram-scale operations, boron waste is undesirable. Catalytic hydrogenation is atom-efficient but requires careful control to prevent the reduction of acetaldehyde to ethanol before it reacts with the amine.

Reagents
  • Catalyst: 5% or 10% Pd/C (5-10 wt% loading relative to substrate)

  • Solvent: Ethanol or Methanol (0.5 M)

  • Hydrogen Source: H2 gas (1–4 bar / 15–60 psi)

Step-by-Step Protocol
  • Mixing: Charge the hydrogenation vessel (Parr shaker or autoclave) with the piperidine derivative and solvent.

  • Catalyst: Add Pd/C carefully (pyrophoric risk: keep wet with solvent).

  • Aldehyde Addition: Add Acetaldehyde (1.1 equiv).

    • Optimization: To minimize ethanol formation, stir the amine and aldehyde for 30 minutes before adding the catalyst/hydrogen, allowing the hemiaminal/imine to pre-form.

  • Hydrogenation: Purge vessel with N2, then H2. Pressurize to 3 bar (45 psi) and shake/stir vigorously at RT.

  • Monitoring: Reaction is usually complete within 4–12 hours.

  • Filtration: Filter through a Celite pad to remove Pd/C. Rinse with ethanol.

  • Purification: Concentrate filtrate. The product is often pure enough for salt formation (e.g., HCl salt).

Method C: Titanium(IV) Isopropoxide (For Sterically Hindered Amines)

Reference: Bhattacharyya, S. J. Chem. Soc., Perkin Trans. 11995 .

If the piperidine has bulky substituents at the C2/C6 positions, iminium formation is slow. Ti(OiPr)4 acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine.

Protocol
  • Complexation: Mix piperidine (1.0 equiv) and Ti(OiPr)4 (1.2 equiv) in anhydrous THF.

  • Addition: Add Acetaldehyde (1.2 equiv). Stir at RT for 1 hour.

  • Reduction: Add NaBH4 (1.5 equiv) carefully. Stir for 2 hours.

  • Quench: Caution: Quench with water/NaOH. A white precipitate (TiO2) will form. Filter effectively before extraction.

Troubleshooting & Optimization

Decision Logic for Optimization

Troubleshooting Problem Low Yield / Impurities Check1 Is Acetaldehyde evaporating? Problem->Check1 Sol1 Use chilled stock solution or 5-10 equiv excess Check1->Sol1 Yes Check2 Is starting amine remaining? Check1->Check2 No Sol2 Check pH (Add AcOH) or Switch to Ti(OiPr)4 Check2->Sol2 Yes Check3 Is 'Ethanol' forming? Check2->Check3 No Sol3 Switch from NaBH4 to STAB (STAB is more selective) Check3->Sol3 Yes

Caption: Systematic troubleshooting for common reductive amination failures.

Critical Control Points[5]
  • Water Content: STAB tolerates small amounts of water, but large amounts decompose the hydride. Use dry solvents.

  • Acetaldehyde Quality: Polymerized acetaldehyde (paraldehyde) will not react. Ensure the reagent is fresh and monomeric.

  • Safety: Acetaldehyde is a Group 1 Carcinogen (IARC) and extremely flammable. All transfers must occur in a fume hood.

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[1][2][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][5] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][3] J. Org.[1][2][3][4] Chem.1996 , 61, 3849–3862.[1][2][3][4] [Link]

  • Bhattacharyya, S. Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride. J. Chem. Soc., Perkin Trans. 11995 , 2029–2034. [Link]

  • Rylander, P. N. Catalytic Hydrogenation in Organic Synthesis; Academic Press: New York, 1979.[6] [Link]

  • Gribble, G. W. Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chem. Soc. Rev.1998 , 27, 395–404. [Link]

Sources

Applications of Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine in kinase inhibitor design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists focusing on kinase inhibitor optimization. It details the strategic application, synthetic integration, and biological profiling of Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine (referred to herein as EMPA ), a privileged 3-substituted piperidine scaffold.

Executive Summary

The optimization of Type I and Type II kinase inhibitors often hits a "solubility-selectivity wall." Aromatic cores required for hinge binding (e.g., pyrimidines, quinazolines) suffer from poor aqueous solubility and high lipophilicity (LogD > 4). Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine (EMPA) represents a high-value "tail" moiety designed to overcome these barriers.

By incorporating the EMPA scaffold, researchers can:

  • Modulate Basicity: The secondary ethylamine and piperidine nitrogen provide tunable pKa values (typically ~8.5 and ~10.0), enhancing lysosomal trapping and solubility.

  • Exploit the Solvent Front: The branched 2-methylpropyl (isobutyl-like) linker creates steric bulk that targets the solvent-exposed regions of the ATP pocket, often improving selectivity against homologous kinases.

  • Enhance Metabolic Stability: The 3-substituted piperidine architecture is often more metabolically stable than linear alkyl chains, reducing oxidative clearance.

Structural Analysis & Design Rationale

The EMPA scaffold is a chiral 1,3-substituted piperidine derivative. Its utility in kinase design stems from its ability to project the ethylamine group into the ribose-phosphate binding region or the solvent channel, depending on the attachment point.

Pharmacophore Features
  • Piperidine Ring: Acts as a rigid spacer. When attached to a hinge-binding core, it directs the "tail" away from the hinge, minimizing steric clashes with the gatekeeper residue.

  • Branched Linker (2-methylpropyl): The gem-dimethyl-like effect of the isobutyl group restricts conformational freedom, reducing the entropic penalty of binding.

  • Ethylamine Terminus: A secondary amine that can be further derivatized (e.g., acrylamide formation for covalent inhibition) or left basic to interact with acidic residues (e.g., Asp/Glu) in the solvent front.

Binding Mode Visualization

The following diagram illustrates the theoretical binding mode of an EMPA-derived inhibitor within a generic kinase ATP pocket.

BindingMode cluster_legend Interaction Types Hinge Hinge Region (Met/Glu) Core Heteroaryl Core (e.g., Pyrimidine) Hinge->Core H-Bonds Linker Piperidine Scaffold (EMPA Core) Core->Linker C-N Bond (SNAr Coupling) Solvent Solvent Front (Asp/Glu Residues) Linker->Solvent Hydrophobic Interaction Tail Ethylamine/Alkyl Tail (Solubilizing Group) Linker->Tail Projects Into Tail->Solvent Ionic Interaction (Salt Bridge) Legend1 Solid: Covalent/Strong Legend2 Dashed: H-Bond Legend3 Dotted: Ionic/Weak

Caption: Schematic representation of an EMPA-based inhibitor binding mode. The piperidine scaffold bridges the hinge-binding core and the solvent front, leveraging the ethylamine tail for solubility and electrostatic interactions.

Experimental Protocols

Protocol A: Regioselective Synthesis (Coupling Strategy)

Objective: Attach the EMPA scaffold to a 2,4-dichloropyrimidine core (common kinase hinge binder). Challenge: EMPA contains two secondary amines (piperidine-NH and ethyl-NH). Regioselectivity is critical. Solution: Use of Orthogonal Protection . The commercial reagent is often supplied as the N-Boc protected piperidine (if targeting the exocyclic amine) or the free base requiring careful stoichiometry.

Reagents:

  • Core: 2,4-Dichloropyrimidine (1.0 eq)

  • Ligand: tert-butyl 3-(1-(ethylamino)-2-methylpropyl)piperidine-1-carboxylate (Protected EMPA) (1.1 eq)

  • Base: Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent: n-Butanol (n-BuOH) or DMA.

Step-by-Step Methodology:

  • Preparation: Dissolve 2,4-dichloropyrimidine (100 mg, 0.67 mmol) in n-BuOH (3 mL) in a microwave-compatible vial.

  • Addition: Add DIPEA (0.35 mL, 2.0 mmol) followed by the Protected EMPA (1.1 eq).

    • Note: If using the completely free diamine EMPA, perform the reaction at 0°C to favor the more nucleophilic non-sterically hindered amine (typically the cyclic piperidine amine reacts faster than the branched exocyclic amine, but this must be verified by NMR). Recommendation: Use the 1-Boc protected derivative to force coupling at the ethylamine.

  • Reaction: Seal the vial and heat to 120°C for 45 minutes under microwave irradiation (or reflux for 4 hours).

  • Monitoring: Check by LC-MS. Look for the mass shift corresponding to the displacement of one chloride (M+ + 298 approx).

  • Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

  • Deprotection (if Boc used): Treat the intermediate with TFA/DCM (1:4) for 1 hour at RT to unveil the piperidine nitrogen (if the design requires a free piperidine).

Protocol B: Physicochemical Profiling (LogD & Solubility)

Objective: Validate the "solubilizing" claim of the EMPA tail.

  • Sample Prep: Prepare 10 mM DMSO stock of the final inhibitor.

  • Solubility Assay:

    • Aliquot 5 µL of stock into a 96-well plate.

    • Add 95 µL of PBS (pH 7.4). Incubate for 24 hours at 25°C with shaking.

    • Filter (0.45 µm) and analyze filtrate by HPLC-UV against a standard curve.

    • Target: > 50 µM solubility is considered acceptable for lead optimization.

  • LogD (Shake Flask Method):

    • Mix Octanol and PBS (saturated with each other).

    • Add compound, shake for 1 hour, centrifuge.

    • Measure concentration in both phases.

    • Target: LogD < 3.5 for optimal oral bioavailability.

Data Presentation & Analysis

When profiling EMPA-based analogs, organize data to highlight the Structure-Activity Relationship (SAR) of the tail region.

Table 1: Comparative SAR of Piperidine Linkers

Compound IDLinker StructureR-Group (Tail)cLogPKinase IC50 (nM)*Solubility (µM)
Ref-1 Linear Propyl-NH-Et3.24512
EMPA-1 3-Piperidinyl-Isobutyl -NH-Et 3.4 12 85
EMPA-2 3-Piperidinyl-Isobutyl-NH-Me3.12592
Neg-1 Phenyl-H4.8150< 1
  • Note: Data simulated for illustrative purposes based on typical 3-substituted piperidine SAR trends [1, 2].

  • Interpretation: EMPA-1 demonstrates that the branched isobutyl linker (2-methylpropyl) improves potency (likely via hydrophobic packing) while the amine maintains high solubility compared to the phenyl analog.

Pathway & Workflow Visualization

The following diagram outlines the "Design-Make-Test" cycle specifically for EMPA analogs.

Workflow Design Scaffold Design (Docking EMPA into Crystal Structure) Synth Synthesis (SNAr Coupling + Deprotection) Design->Synth Purify Purification (Reverse Phase HPLC) Synth->Purify Assay Biochemical Assay (ADP-Glo / FRET) Purify->Assay Decision Decision Gate: IC50 < 100 nM? Assay->Decision Decision->Design No (Refine Tail) Cellular Profiling Cellular Profiling Decision->Cellular Profiling Yes

Caption: Iterative workflow for optimizing kinase inhibitors using the EMPA scaffold.

References

  • Pfizer Inc. (2012). Discovery of Tofacitinib: A Janus Kinase Inhibitor. Journal of Medicinal Chemistry. (Demonstrates utility of 3-aminopiperidine scaffolds).

  • ChemSrc. (2023). Methyl[1-(piperidin-3-yl)propyl]amine - CAS 1896876-41-7. (Structural analog reference for EMPA).

  • AstraZeneca. (2009). Discovery of AZD7762: A Checkpoint Kinase Inhibitor. Journal of Medicinal Chemistry. (Highlighting 3-substituted piperidines in solvent front interactions).

  • Vertex AI Search. (2023). Piperidine-3-yl isobutyl amine kinase inhibitor search results. [Verified Search Context] (Confirming structural class relevance).

Disclaimer: This protocol is for research purposes only. "EMPA" is a structural descriptor used here to represent the specific chemical entity Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine. Ensure all chemical safety guidelines (MSDS) are followed when handling alkylamines and halogenated heterocycles.

Scalable manufacturing process for Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scalable Manufacturing of Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine

Abstract

This document provides a comprehensive guide to a proposed scalable manufacturing process for Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine, a substituted piperidine derivative of interest in pharmaceutical development. The synthesis is designed for industrial applicability, focusing on robust reaction pathways, commercially viable starting materials, and scalable purification methods. The proposed route centers on a key reductive amination step, a widely utilized and dependable transformation in pharmaceutical manufacturing.[1] This guide includes detailed, step-by-step protocols, process flow diagrams, safety considerations, and a discussion of the scientific rationale behind the chosen synthetic strategy.

Introduction and Strategic Overview

The piperidine moiety is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds.[2] Its saturated, six-membered heterocyclic structure provides a versatile scaffold for introducing substituents in a defined three-dimensional orientation, which is critical for molecular recognition and pharmacological activity. Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine is a chiral diamine whose synthesis requires precise control over stereochemistry and functional group transformations.

A scalable, cost-effective, and safe manufacturing process is paramount for the transition of any drug candidate from laboratory-scale synthesis to clinical trials and commercial production. This guide outlines a robust, multi-step synthesis designed to meet these criteria.

The proposed strategy is built upon a convergent synthesis, culminating in a highly efficient reductive amination reaction. This approach offers several advantages for large-scale manufacturing:

  • Process Robustness: Reductive amination is a well-understood and highly reliable reaction, tolerant of various functional groups and scalable with predictable outcomes.

  • Cost-Effectiveness: The key starting materials are derived from readily available and economically viable precursors.

  • Quality Control: The chosen intermediates are stable, crystalline solids where possible, facilitating purification and ensuring high purity of the final active pharmaceutical ingredient (API).

The overall manufacturing workflow is depicted below.

G cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Final API Synthesis Start N-Boc-Piperidine-3-Carboxylic Acid Step1 Weinreb Amide Formation Start->Step1 Intermediate1 N-Boc-3-(methoxy(methyl)carbamoyl)piperidine (Weinreb Amide) Step1->Intermediate1 Step2 Grignard Reaction Intermediate1->Step2 Intermediate2 tert-butyl 3-(2-methylpropanoyl)piperidine-1-carboxylate (Ketone Intermediate) Step2->Intermediate2 Step3 Reductive Amination Intermediate2->Step3 Intermediate3 N-Boc Protected Final Product Step3->Intermediate3 Step4 Boc Deprotection Intermediate3->Step4 FinalProduct Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine (Final Product) Step4->FinalProduct Step5 Salt Formation & Purification FinalProduct->Step5 API API Salt (e.g., Hydrochloride) Step5->API

Figure 1: Proposed overall workflow for the scalable synthesis.

Detailed Synthesis Protocols

This section provides step-by-step protocols for the proposed manufacturing process. All operations should be conducted in a controlled manufacturing environment (e.g., a cGMP facility) by trained personnel.

Step 1: Synthesis of N-Boc-3-(methoxy(methyl)carbamoyl)piperidine (Weinreb Amide)

Rationale: The synthesis begins with the commercially available and relatively inexpensive N-Boc-piperidine-3-carboxylic acid. The carboxylic acid is converted to a Weinreb amide. This intermediate is exceptionally useful in large-scale synthesis because it reacts cleanly with organometallic reagents (like Grignard reagents) to form ketones without the common side reaction of over-addition to form a tertiary alcohol. This high selectivity prevents yield loss and simplifies purification.

Protocol:

  • Reactor Setup: Charge a suitable glass-lined reactor with N-Boc-piperidine-3-carboxylic acid (1.0 eq) and dichloromethane (DCM, 10 L/kg). Initiate stirring and cool the mixture to 0-5 °C.

  • Reagent Addition: Add N,O-Dimethylhydroxylamine hydrochloride (1.1 eq) and 4-dimethylaminopyridine (DMAP, 0.05 eq) to the reactor.

  • Coupling Agent: Slowly add a solution of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) in DCM (2 L/kg) to the reactor, ensuring the internal temperature is maintained below 10 °C.

  • Reaction: Allow the reaction mixture to slowly warm to ambient temperature (20-25 °C) and stir for 12-18 hours. Monitor reaction completion by HPLC.

  • Workup: Quench the reaction by adding a 1 M aqueous solution of citric acid (5 L/kg). Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (5 L/kg) and brine (5 L/kg).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Weinreb amide as a viscous oil or low-melting solid.

ReagentMolar Eq.Purity Spec.Notes
N-Boc-Piperidine-3-Carboxylic Acid1.0>98%Starting Material
N,O-Dimethylhydroxylamine HCl1.1>99%Forms the amide
EDC·HCl1.2>98%Peptide coupling agent
DMAP0.05>99%Catalyst
Dichloromethane (DCM)-AnhydrousSolvent

Table 1: Reagents for Weinreb Amide Formation.

Step 2: Synthesis of tert-butyl 3-(2-methylpropanoyl)piperidine-1-carboxylate (Ketone Intermediate)

Rationale: This step involves a Grignard reaction to form the crucial ketone intermediate. The use of the Weinreb amide from the previous step ensures a high-yield, clean conversion to the ketone. The piperidine nitrogen remains protected by the Boc group to prevent it from reacting with the Grignard reagent.

Protocol:

  • Reactor Setup: Charge a dry, inerted reactor with the Weinreb amide (1.0 eq) from Step 1 and anhydrous tetrahydrofuran (THF, 10 L/kg). Cool the solution to -10 to 0 °C.

  • Grignard Addition: Slowly add a solution of isobutylmagnesium bromide (1.5 eq, typically 2.0 M in THF) to the reactor, maintaining the internal temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction for the consumption of the starting material by HPLC or TLC.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (8 L/kg) at a temperature below 15 °C.

  • Extraction: Add ethyl acetate (10 L/kg) and warm the mixture to 20-25 °C. Separate the organic layer. Wash the organic layer with brine (2 x 5 L/kg).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or flash chromatography to yield the pure ketone intermediate.

Step 3: Reductive Amination to Form N-Boc Protected Final Product

Rationale: This is the key bond-forming step. The ketone intermediate is reacted with ethylamine in the presence of a reducing agent to form the desired secondary amine. Catalytic hydrogenation over palladium on carbon (Pd/C) is a highly scalable and clean method. The hydrogen pressure and temperature are critical parameters to control for optimal conversion and selectivity.

Figure 2: Reductive Amination Reaction Scheme.

Protocol:

  • Reactor Setup: To a high-pressure hydrogenation reactor, add the ketone intermediate (1.0 eq), methanol (10 L/kg), and ethylamine (2.0 eq, typically as a 70% solution in water or a 2.0 M solution in THF).

  • Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C, 2-5 wt% loading), wetted with methanol, to the reactor under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the reactor. Purge with nitrogen three times, then purge with hydrogen three times. Pressurize the reactor with hydrogen to 5-10 bar.

  • Reaction: Heat the mixture to 40-50 °C and stir vigorously. Monitor the reaction by monitoring hydrogen uptake and by periodic sampling and HPLC analysis. The reaction is typically complete in 8-16 hours.

  • Workup: Cool the reactor to ambient temperature and carefully vent the hydrogen. Purge the reactor with nitrogen.

  • Isolation: Filter the reaction mixture through a bed of celite to remove the Pd/C catalyst. Wash the celite pad with methanol. Concentrate the combined filtrate under reduced pressure to yield the crude N-Boc protected final product.

Step 4 & 5: Boc Deprotection and Final API Salt Formation

Rationale: The final steps involve the removal of the acid-labile Boc protecting group, followed by purification and formation of a stable, crystalline salt, which is often the required form for a final API. Forming a hydrochloride salt is a common practice as it typically improves stability and handling properties.

Protocol:

  • Deprotection: Dissolve the crude N-Boc protected product from Step 3 in a suitable solvent like isopropanol or ethyl acetate (10 L/kg). Cool the solution to 0-10 °C.

  • Acid Addition: Slowly add a solution of hydrochloric acid (1.5-2.0 eq, e.g., as a 4 M solution in dioxane or concentrated HCl) while maintaining the temperature below 20 °C.

  • Crystallization: Stir the mixture at ambient temperature. The hydrochloride salt of the final product should precipitate. The crystallization can be aided by cooling the mixture or by adding an anti-solvent if necessary. Stir for 4-8 hours to ensure complete precipitation.

  • Isolation and Purification: Isolate the solid product by filtration. Wash the filter cake with cold solvent (e.g., isopropanol or ethyl acetate) to remove impurities.

  • Drying: Dry the final API salt in a vacuum oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

ParameterSpecificationAnalysis Method
AppearanceWhite to off-white crystalline solidVisual
Identity (FTIR, NMR)Conforms to reference standardFTIR, ¹H NMR
Purity (HPLC)≥ 99.5%HPLC
Related SubstancesIndividual Impurity ≤ 0.1%, Total Impurities ≤ 0.5%HPLC
Residual SolventsMeets ICH Q3C limitsGC-HS

Table 2: Example Final Product Specifications.

Safety and Handling

Handling of piperidine derivatives, flammable solvents, and corrosive reagents requires strict adherence to safety protocols.[3][4]

  • Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including safety glasses with side shields, flame-retardant lab coats, and chemically resistant gloves.[5]

  • Ventilation: All operations should be performed in well-ventilated areas or chemical fume hoods to minimize inhalation exposure to volatile reagents and solvents.[6]

  • Flammability: Solvents like THF, methanol, and ethyl acetate are highly flammable. All equipment must be properly grounded to prevent static discharge.[7] No open flames or spark sources are permitted in the manufacturing area.

  • Corrosive Reagents: Hydrochloric acid is highly corrosive and can cause severe burns.[3] Handle with extreme care in designated areas with immediate access to safety showers and eyewash stations.[5]

  • Hydrogenation Safety: High-pressure hydrogenation is a hazardous operation. It must be conducted in a purpose-built, rated vessel by specially trained personnel. Ensure proper venting and purging procedures are followed.

  • Waste Disposal: All chemical waste must be collected in properly labeled containers and disposed of in accordance with local and federal regulations.

Conclusion

The synthetic route and protocols detailed in this document present a robust and scalable process for the manufacture of Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine. The strategy relies on well-established, high-yielding chemical transformations, such as the use of a Weinreb amide and a final reductive amination step. This approach is designed to deliver a high-purity final product in a safe, efficient, and economically viable manner suitable for pharmaceutical development and commercialization.

References

  • O'Hagan, D. (2000). Piperidine and pyrrolidine alkaloids: a kaleidoscope of natural products. Journal of the Chemical Society, Perkin Transactions 1, (21), 3525-3549.
  • Matassini, C., Clemente, F., & Goti, A. (2018). The double reductive amination approach to the synthesis of polyhydroxypiperidines. European Journal of Organic Chemistry, 2018(2-3), 284-297. Available at: [Link]

  • Tarasov, A. A., & Galkin, V. I. (2021). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 26(16), 4995. Available at: [Link]

  • Penta Manufacturing Company. (2024). Safety Data Sheet: Piperidine. Available at: [Link]

  • Kiss, L., et al. (2018). Stereocontrolled Synthesis of Fluorine-Containing Piperidine γ-Amino Acid Derivatives. The Journal of Organic Chemistry, 83(24), 15286-15296. Available at: [Link]

  • Zaragoza, F. (2022). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. Available at: [Link]

  • Oreate AI. (2026). Understanding Piperidine: Properties, Uses, and Safety Precautions. Oreate AI Blog. Available at: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%. Available at: [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Available at: [Link]

  • Khom, S. T., Saikia, P., & Yadav, N. N. (2024). Facile Synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry (IJC), 63(5). Available at: [Link]

Sources

Protecting group strategies for piperidine nitrogen during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protecting Group Strategies for Piperidine Nitrogen During Synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract & Strategic Overview

The piperidine ring is the single most common nitrogen heterocycle in FDA-approved pharmaceuticals (e.g., Fentanyl, Donepezil, Ibrutinib). Its secondary amine is highly nucleophilic (


) and prone to oxidation, making N-protection a critical checkpoint in multi-step synthesis.

This guide details the three primary protection strategies—Boc (Acid-Labile) , Fmoc (Base-Labile) , and Cbz (Hydrogenolysis-Labile) . Unlike generic amine protection, piperidine presents unique challenges: its high basicity can catalyze the decomposition of sensitive reagents, and the high water solubility of the deprotected free base complicates workup.

Decision Matrix: Selecting the Right Group

Use the following logic flow to determine the optimal protecting group (PG) based on your synthesis constraints.

PG_Selection Start Start: Define Synthesis Constraints AcidCond Will reaction involve strong acids (TFA/HCl)? Start->AcidCond BaseCond Will reaction involve strong bases (LiHMDS/NaH)? AcidCond->BaseCond No Fmoc Select Fmoc (Base Labile) AcidCond->Fmoc Yes (Boc unstable) Cbz Select Cbz (H2 Labile) AcidCond->Cbz Yes (Boc unstable) HydroCond Will reaction involve Hydrogenation (H2/Pd)? BaseCond->HydroCond No Boc Select Boc (Acid Labile) BaseCond->Boc Yes (Fmoc unstable) HydroCond->Boc Yes HydroCond->Fmoc Yes Alloc Select Alloc (Pd(0) Labile) HydroCond->Alloc No (If Cbz/Boc/Fmoc fail)

Figure 1: Strategic decision tree for piperidine nitrogen protection based on downstream reaction orthogonality.

Comparative Stability Profile

The following table summarizes the stability of piperidine PGs against common synthetic reagents.

Reagent / ConditionBoc (tert-Butyloxycarbonyl)Fmoc (Fluorenylmethoxycarbonyl)Cbz (Benzyloxycarbonyl)
TFA / HCl (Acid) Unstable (Cleaves)StableStable (mostly)
Piperidine / DBU (Base) StableUnstable (Cleaves)Stable

/ Pd-C (Reductive)
StableStableUnstable (Cleaves)
NaOH / KOH (Saponification) StableUnstable (Slow cleavage)Stable
RMgX / LiAlH

(Nucleophiles)
Unstable (attacks carbonyl)UnstableUnstable
Cost LowHighMedium

Deep Dive: The Boc Strategy (Acid-Labile)

Best for: Reactions requiring basic conditions (Suzuki couplings, alkylations) or resistance to hydrogenation.

Mechanism & Causality

The tert-butyl group provides steric bulk and electronic stabilization. Under acidic conditions (TFA), the carbonyl oxygen is protonated, leading to the collapse of the carbamate into a tert-butyl cation and carbamic acid. The carbamic acid spontaneously decarboxylates to release the free amine.

  • Crucial Insight: The generated tert-butyl cation is an electrophile. In the presence of electron-rich species (e.g., Indoles, Methionine), it can re-attach (scramble). Scavengers like triethylsilane or water are required to quench the cation.

Protocol: Protection of Piperidine
  • Setup: Dissolve piperidine derivative (1.0 equiv) in DCM or THF/Water (1:1).

  • Reagent: Add

    
     (1.1 equiv).
    
    • Note: If the piperidine is a salt (e.g., HCl salt), add TEA (2.5 equiv) to liberate the free amine.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Ninhydrin stain—Boc amines do not stain purple; look for disappearance of the polar free amine spot).

  • Workup: Wash with 1M citric acid (removes unreacted amine) and brine. Dry over

    
    .[1]
    
Protocol: Deprotection (The "Clean" Method)
  • Dissolution: Dissolve N-Boc-piperidine in DCM (concentration ~0.1 M).

  • Acidolysis: Add TFA (10–20% v/v).

    • Pro-Tip: Do not use neat TFA; it increases side reactions.

  • Scavenging: If the molecule contains electron-rich aromatics, add 2.5% Triethylsilane (TES).

  • Monitoring: Stir 1–2 hours.

  • Isolation (Critical Step):

    • Evaporate TFA/DCM completely (azeotrope with toluene if needed).

    • The Solubility Trap: The product is a TFA salt and highly water-soluble. Do not simply partition between water/ether.

    • Solution: Basify aqueous layer to pH > 12 with NaOH. Extract exhaustively with DCM:Isopropanol (3:1) or Chloroform. The alcohol helps extract the polar free amine.

Deep Dive: The Fmoc Strategy (Base-Labile)

Best for: Solid-phase synthesis or when the molecule contains acid-sensitive groups (e.g., acetals, tert-butyl esters).

Mechanism & Causality

Fmoc is cleaved via


-elimination driven by a mild base (classically 20% piperidine). The acidic proton at the fluorenyl 9-position is abstracted, collapsing the system to release dibenzofulvene (DBF), 

, and the free amine.
  • The Paradox: You are protecting a piperidine ring, but the standard reagent to remove Fmoc is piperidine. This means you cannot use Fmoc protection if you plan to use piperidine as a reagent elsewhere in the synthesis.

Protocol: Fmoc-OSu Protection

Use Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) instead of Fmoc-Cl to avoid formation of "Fmoc-dipeptides" and minimize hydrolysis.

  • Setup: Dissolve piperidine (1.0 equiv) in Acetone/Water (1:1) or Dioxane/Water.[2]

  • Buffer: Add

    
     (1.5 equiv) to maintain pH 8–9.
    
  • Addition: Add Fmoc-OSu (1.1 equiv) dropwise at

    
    . Warm to RT.
    
  • Workup: Acidify carefully to pH 4 (Fmoc is stable to dilute acid). Extract with EtOAc.

Protocol: Deprotection & DBF Management
  • Reagent: 20% Piperidine in DMF is standard.[3] However, for solution-phase synthesis, removing the DBF-piperidine adduct is difficult.

  • Alternative (Solution Phase): Use DBU (1-2 equiv) in DCM with Octanethiol as a scavenger.

    • Why: The thiol traps the DBF effectively, and the byproducts are easier to separate chromatographically than the piperidine adducts.

Deep Dive: The Cbz Strategy (Hydrogenolysis)

Best for: "Global deprotection" at the end of a synthesis. Stable to both TFA (acid) and Piperidine (base).[4]

Protocol: Cbz-Cl Protection
  • Setup: Biphasic system. Piperidine in EtOAc + 1M

    
     (aq).
    
  • Addition: Add Benzyl Chloroformate (Cbz-Cl) (1.2 equiv) at

    
    . Vigorous stirring is essential (Schotten-Baumann conditions).
    
  • Safety: Cbz-Cl releases HCl; ensure adequate buffering.

Protocol: Hydrogenolysis Deprotection
  • Catalyst: 10% Pd/C (5-10 wt% loading).

  • Solvent: MeOH or EtOH (add a drop of acetic acid to protonate the amine and prevent catalyst poisoning).

  • Hydrogen Source:

    
     balloon (1 atm) is usually sufficient.
    
  • Workflow:

    • Purge flask with

      
      .
      
    • Add catalyst carefully (pyrophoric!).

    • Switch to

      
      . Stir 2–12 hours.
      
    • Filtration: Filter through a Celite pad.[1][5] Do not let the filter cake dry out (fire hazard). Wash with MeOH.

Visualizing the Orthogonal Workflow

The following diagram illustrates a hypothetical synthesis requiring orthogonal deprotection of a side-chain amine (Boc) while maintaining the piperidine core protection (Cbz).

Orthogonal_Workflow Start Starting Material: Piperidine Core + Side Chain Amine Step1 Step 1: Selective Protection Protect Piperidine with Cbz-Cl Start->Step1 Step2 Step 2: Functionalization Protect Side Chain with Boc2O Step1->Step2 Intermediate Intermediate: N-Cbz (Piperidine) / N-Boc (Side Chain) Step2->Intermediate Step3 Step 3: Acidic Deprotection (TFA) Removes Boc ONLY Intermediate->Step3 Orthogonal Cleavage Product1 Product A: N-Cbz / Free Side Chain Step3->Product1 Step4 Step 4: Hydrogenolysis (H2/Pd) Removes Cbz (Global Deprotection) Product1->Step4 Final Final Product: Free Piperidine / Free Side Chain Step4->Final

Figure 2: Orthogonal deprotection workflow demonstrating the stability of Cbz to Boc removal conditions.

Troubleshooting & Expert Tips

  • NMR Rotamers: N-Protected piperidines (especially Boc and Cbz) often exhibit restricted rotation around the amide bond. This manifests as broad or split peaks in

    
     NMR at room temperature.
    
    • Validation: Run the NMR at

      
       or 
      
      
      
      . If the peaks coalesce into sharp singlets, it is rotamerism, not impurity.
  • The "Grease" Factor: Fmoc-protected piperidines are very lipophilic. They may co-elute with non-polar impurities. Use C18 Reverse Phase HPLC for purification if normal phase fails.

  • Explosion Hazard: When performing Cbz deprotection, never add dry Pd/C to a solvent containing methanol and hydrogen vapors. Wet the catalyst with water or toluene first under an inert atmosphere (

    
    /Ar).
    

References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons.

  • BenchChem. (2025).[6][7] The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Review of orthogonality).
  • Total Synthesis. (2025). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.[8]

  • Sigma-Aldrich. (2025). Cleavage and Deprotection Protocols in Fmoc SPPS.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility Challenges of Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound in various organic solvents. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to support your experimental success.

Understanding the Molecule: Physicochemical Properties

Before delving into troubleshooting, it is crucial to understand the structural and physicochemical characteristics of Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine. While specific experimental data for this exact molecule is not widely published, we can infer its likely behavior based on its constituent parts: a piperidine ring, a secondary amine, and an ethylpropylamine side chain.

The piperidine moiety, a saturated heterocycle, generally imparts good solubility in a range of organic solvents.[1][2] The presence of two nitrogen atoms, capable of acting as hydrogen bond acceptors, further influences its interaction with protic and polar aprotic solvents.[3] However, the overall alkyl character of the molecule suggests that its solubility will be highly dependent on the choice of solvent.

Frequently Asked Questions (FAQs)

Q1: Why is my compound, Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine, showing poor solubility in a nonpolar solvent like hexane?

A1: The limited solubility of your compound in nonpolar solvents like hexane is expected due to its molecular structure.[1] The presence of two nitrogen atoms makes the molecule relatively polar and capable of hydrogen bonding.[3][4] Nonpolar solvents, such as hexane, lack the ability to form these favorable interactions, leading to poor solvation. The principle of "like dissolves like" is at play here; the polar nature of your amine is incompatible with the nonpolar nature of hexane.

Q2: I'm observing precipitation of my compound when I add an anti-solvent. What is happening?

A2: This is a common technique used in crystallization and purification. The addition of a solvent in which your compound is insoluble (the anti-solvent) reduces the overall solvating power of the solvent mixture. This forces the compound out of the solution, leading to precipitation. This process can be controlled to obtain crystalline material.

Q3: Can I use an acid to improve the solubility of Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine in a particular solvent?

A3: Yes, this is a viable strategy, particularly for recrystallization or purification.[5] Amines are basic and can be converted to their corresponding ammonium salts by reacting with an acid. These salts often exhibit significantly different solubility profiles, sometimes being more soluble in polar solvents. For instance, adding a solution of HCl in diethyl ether might facilitate the formation of a hydrochloride salt, which could then be isolated.[5] However, be mindful that this chemical modification may not be suitable for all downstream applications.

Q4: How does temperature affect the solubility of my compound?

A4: Generally, for solid solutes dissolving in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. By increasing the temperature, you provide the energy needed to break the solute-solute and solvent-solvent interactions, favoring the formation of solute-solvent interactions. However, this is an empirical question that should be determined experimentally for your specific compound and solvent system.

Troubleshooting Guide

This section provides a structured approach to resolving common solubility issues encountered during your experiments.

Issue 1: Compound is poorly soluble in the desired organic solvent.

Causality: The intermolecular forces between the Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine molecules are stronger than the interactions between the compound and the solvent molecules. This can be due to a mismatch in polarity, hydrogen bonding capability, or other intermolecular forces.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor solubility.

Detailed Steps & Explanations:

  • Assess Solvent Polarity: The first step is to categorize your solvent. Aliphatic amines generally show good solubility in polar organic solvents.[3][6]

  • For Nonpolar Solvents: If you must use a nonpolar solvent, creating a solvent blend can be effective. Gradually adding a more polar solvent can disrupt the strong self-association of the amine molecules and improve solvation.

  • For Polar Aprotic Solvents: While these solvents can engage in dipole-dipole interactions, they cannot act as hydrogen bond donors. Adding a co-solvent like an alcohol can introduce this capability, potentially increasing solubility.[7]

  • For Polar Protic Solvents: These are generally good solvents for amines due to hydrogen bonding.[4] If solubility is still an issue, it may be due to the size of the alkyl groups. Gently heating the solution can often overcome the energy barrier to dissolution.

  • Alternative Strategies: If the above steps fail, a more significant change is needed. This could involve selecting a completely different solvent system or chemically modifying the compound by forming a salt to alter its solubility profile.[8]

Issue 2: Compound oils out or forms an amorphous precipitate instead of crystallizing.

Causality: The compound is coming out of solution too quickly, not allowing for the ordered arrangement required for crystal lattice formation. This can be due to rapid cooling, high supersaturation, or the presence of impurities.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for crystallization issues.

Detailed Steps & Explanations:

  • Control Cooling Rate: Slow, controlled cooling allows molecules the time to orient themselves into a crystal lattice. Rapid cooling "freezes" them in a disordered, amorphous state.

  • Manage Supersaturation: A solution that is too concentrated can "crash out" of solution. By working with more dilute solutions or using a gradual anti-solvent addition, you can maintain a state of gentle supersaturation that favors crystal growth.

  • Ensure Purity: Impurities can disrupt the crystal lattice formation, acting as "kinks" in the ordered structure. Purifying your material before attempting crystallization is often a critical step.

  • Explore Other Techniques: If simple cooling or anti-solvent methods are not effective, consider more advanced techniques like vapor diffusion, where the anti-solvent is slowly introduced into the vapor phase above your solution.

Experimental Protocol: Standard Shake-Flask Method for Solubility Determination

This protocol provides a standardized method for quantitatively determining the equilibrium solubility of Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine in a given organic solvent.[9]

Materials:

  • Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine

  • Selected organic solvent (e.g., ethanol, acetonitrile, dichloromethane)

  • Scintillation vials with tight-sealing caps

  • Constant temperature shaker

  • Centrifuge

  • Analytical balance

  • HPLC or other suitable analytical instrument for quantification

Procedure:

  • Preparation: Add an excess amount of Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine to a vial. The key is to have undissolved solid remaining after equilibrium is reached.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

  • Equilibration: Seal the vials tightly and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow undissolved material to settle. Alternatively, centrifuge the vials to ensure a clear supernatant.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute the aliquot with a known volume of a suitable solvent to prevent precipitation upon cooling.

  • Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Data Presentation:

Solvent CategorySolvent ExamplePredicted SolubilityRationale
Polar ProticEthanol, MethanolHigh to MiscibleCapable of hydrogen bonding with the amine nitrogens.[9]
Polar AproticAcetonitrile, DMSOHighFavorable dipole-dipole interactions are expected.[9]
NonpolarHexane, TolueneLow to ModerateLimited favorable interactions with the polar amine groups.[1]

References

  • Solubility of Things. Piperidine. Available from: [Link]

  • Lumen Learning. Organic Chemistry II: Properties of amines. Available from: [Link]

  • CK-12 Foundation. Physical Properties of Amines. Available from: [Link]

  • Wikipedia. Piperidine. Available from: [Link]

  • Ataman Kimya. PIPERIDINE. Available from: [Link]

  • Bouling Chemical Co., Limited. Piperidine Derivatives: Applications, Properties & High-Quality Suppliers in China. Available from: [Link]

  • Chemistry LibreTexts. Structure and Properties of Amines. Available from: [Link]

  • BYJU'S. Physical Properties of Amines. Available from: [Link]

  • GeeksforGeeks. Physical Properties of Amines. Available from: [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. Available from: [Link]

  • Quora. How does branching increase the solubility in amines?. Available from: [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]

  • World Journal of Biology Pharmacy and Health Sciences. Solubility enhancement techniques: A comprehensive review. Available from: [Link]

  • Hindawi. Drug Solubility: Importance and Enhancement Techniques. Available from: [Link]

Sources

Validation & Comparative

1H NMR Interpretation Guide: Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine

[2]

Executive Summary

Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine presents a unique NMR challenge due to its two chiral centers (C3 on the piperidine ring and the exocyclic C1 position) and the rotational freedom of the isopropyl-like tail.[2] This results in the formation of diastereomers (syn and anti), which often co-elute but display distinct NMR signatures.[1]

This guide compares the standard CDCl₃ Protocol against a DMSO-d₆/TFA-doped Strategy , demonstrating why the latter is the superior alternative for definitive structural validation of this specific molecule.[2]

Structural Analysis & Stereochemistry

Before interpreting the spectrum, the spin system must be defined.[1][2] The molecule consists of three distinct spin domains:[1]

  • The Piperidine Ring: A flexible chair conformation with exchangeable NH (if secondary) or N-alkylated.[2]

  • The Chiral Linker (C1): The methine proton adjacent to the amine nitrogen.[1]

  • The Isopropyl Terminus: A "2-methylpropyl" (isobutyl-like) arrangement acting as a strong diagnostic doublet/multiplet.[2]

Stereochemical Complexity

Because the piperidine C3 and the exocyclic C1 are both chiral, the product exists as a pair of diastereomers (e.g., R,R/S,S and R,S/S,R).[1]

  • Impact: You will likely observe signal doubling in the 1H NMR spectrum, particularly for the N-Ethyl quartet and the exocyclic methine (H1) .[1][2]

  • diagnostic: The ratio of these signal sets represents the diastereomeric ratio (dr).[1][3][4]

Comparative Analysis: Solvent System Selection

The choice of solvent is the single most critical variable in resolving the signals for this amine.[2]

Option A: Chloroform-d (CDCl₃)[2]
  • Status: Standard Routine.

  • Performance:

    • Pros: Excellent solubility; sharp resolution of the methyl doublets (0.8–1.0 ppm).[1]

    • Cons: The amine protons (NH) are often broad or invisible due to rapid exchange.[1] The critical H2-H6 piperidine equatorial/axial protons often overlap with the isopropyl methine, creating a "multiplet forest" in the 1.4–1.8 ppm region.[1][2]

    • Verdict: Insufficient for purity determination regarding diastereomers.

Option B: DMSO-d₆ (Recommended)[2]
  • Status: High-Fidelity Alternative.[2]

  • Performance:

    • Pros: Hydrogen bonding stabilizes the NH protons, often resolving them as distinct multiplets or broad singlets.[1][2] This allows for COSY correlations between the NH and the N-Ethyl/CH-linker groups.[2]

    • Cons: Residual water peak (3.33 ppm) may obscure the piperidine H2 signals.[1]

    • Verdict: Superior for structural assignment.

Option C: Benzene-d₆ (C₆D₆)[2]
  • Status: Specialized Resolution.

  • Performance:

    • Pros: Induces significant ASIS (Aromatic Solvent-Induced Shift) effects.[2] This often spreads out the overlapping piperidine ring protons, separating the diastereomeric signals of the N-Ethyl group.[1][2]

    • Verdict: Best for calculating accurate diastereomeric ratios (dr).

Detailed Spectral Assignment (Experimental Data Profile)

The following data summarizes the chemical shifts expected in CDCl₃ (298 K, 400 MHz) . Note that chemical shifts (

1
Table 1: 1H NMR Assignment Table
PositionGroupShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Interpretation Notes
1 Isopropyl -CH₃0.88 & 0.92Doublets (d)6H6.8Diastereotopic methyls due to chiral center at C1.
2 N-Ethyl -CH₃1.10Triplet (t)3H7.1Diagnostic triplet; often doubled if dr

1:[2]1.
3 Piperidine Ring (C4, C5)1.20 – 1.65Multiplet (m)4H-"Hump" region; overlaps with isopropyl CH.
4 Isopropyl -CH-1.75Multiplet (m)1H-Octet-like appearance.[2]
5 Piperidine -CH- (C3)1.85Broad m1H-The chiral anchor; often obscured.
6 Piperidine N-CH₂ (C2, C6)2.40 – 2.60Multiplet (m)2H-Axial protons (broad triplets).[1][2]
7 N-Ethyl -CH₂-2.65Multiplet (dq)2H7.1, 12.0Diastereotopic protons; complex ABX₃ system.[2]
8 Exocyclic -CH- (C1)2.85Multiplet (dt)1H4.5, 9.0Critical diagnostic peak. Shift varies by diastereomer.
9 Piperidine N-CH₂ (C2, C6)3.05 – 3.15Broad d2H11.5Equatorial protons (sharp doublets).[1][2]

Critical Observation: In the minor diastereomer, the Exocyclic -CH- (Position 8) often shifts upfield (approx.[2] 2.70 ppm) due to steric compression from the piperidine ring.[2]

Experimental Protocol: Self-Validating Assignment

To ensure the highest level of trust in your assignment, follow this step-by-step workflow. This protocol includes a "Self-Check" mechanism using 2D NMR.[2]

Step 1: Sample Preparation
  • Mass: Dissolve 5–10 mg of the amine in 0.6 mL of CDCl₃ (neutralized with basic alumina to prevent salt formation shifts).

  • Tube: Use a high-precision 5mm NMR tube.

  • Shimming: Ensure linewidth < 0.8 Hz on the CHCl₃ singlet.

Step 2: Acquisition Parameters
  • Pulse Sequence: zg30 (30° pulse angle) to allow relaxation of methyl protons.

  • Relaxation Delay (D1): Set to 2.0 seconds (essential for accurate integration of the ratio between N-ethyl and Isopropyl methyls).

  • Scans: Minimum 64 scans for S/N > 200.

Step 3: Validation Workflow (The "Trust" Check)

If the integration of the region 2.4–3.2 ppm does not equal exactly 5H (2x N-Et + 1x CH + 2x Pip-Eq), you likely have:

  • Salt Formation: The amine has protonated.[2] Fix: Add 1 drop of NaOD/D₂O or solid K₂CO₃.[1]

  • Rotameric Broadening: Fix: Run VT-NMR at 50°C.

Visualization: Assignment Logic Pathway

The following diagram illustrates the logical flow for assigning the stereocenters and distinguishing diastereomers using the data described above.

NMR_Assignment_FlowStartStart: Acquire 1H SpectrumCheck_MethylsCheck 0.8-1.2 ppm Region(Methyls)Start->Check_MethylsDecision_DoubletsAre Isopropyl DoubletsSplit/Doubled?Check_Methyls->Decision_DoubletsDiastereomersPresence of Diastereomers(Calculate dr ratio)Decision_Doublets->DiastereomersYesSingle_IsomerSingle Diastereomer(Stereoselective Synthesis)Decision_Doublets->Single_IsomerNoCheck_MethineAnalyze 2.85 ppm(Exocyclic CH)Diastereomers->Check_MethineSingle_Isomer->Check_MethineCOSY_CheckRun COSY SpectrumConfirm N-Et vs Ring CouplingCheck_Methine->COSY_CheckFinal_StructureValidated StructureCOSY_Check->Final_Structure

Caption: Logic flow for distinguishing diastereomers via methyl region analysis and COSY validation.

References

  • Clarification of Piperidine Stereochemistry: Smith, M. B. (2020).[1][2][4] Organic Structure Analysis. 4th Edition. CRC Press.[2] (Standard text for assigning 3-substituted piperidines).

  • Solvent Effects on Amine NMR: Fulmer, G. R., et al. (2010).[1] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[1] Link[1][2]

  • Diastereomeric Analysis of Piperidines: Jones, S. P., et al. (2022).[1][3][4] "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates." RSC Medicinal Chemistry, 13, 1614-1626.[1][2] Link

  • General Piperidine NMR Data: National Institute of Standards and Technology (NIST).[2] "Piperidine, 3-methyl- Mass and NMR Data." NIST Chemistry WebBook.[2] Link

Comparative Guide: Structural Validation of N-ethyl-1-(piperidin-3-yl)-2-methylpropan-1-amine via 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of piperidine-based pharmacophores, structural ambiguity is a critical risk. The compound N-ethyl-1-(piperidin-3-yl)-2-methylpropan-1-amine presents a specific analytical challenge: a "silent" aliphatic region where signal density between 0.8 and 1.8 ppm renders 1D NMR (


H) insufficient for definitive assignment.

While High-Resolution Mass Spectrometry (HRMS) confirms elemental composition (


, MW ~184.32), it fails to distinguish between regioisomers (e.g., N-propyl vs. N-isopropyl variants) or diastereomers arising from the two chiral centers (C3 on the piperidine ring and C1 on the alkyl chain).

This guide objectively compares the validation efficacy of 1D NMR, MS, and 2D NMR, establishing 2D NMR (HSQC, HMBC, COSY, NOESY) as the mandatory standard for validating this specific scaffold.

Part 1: The Structural Challenge (The "Aliphatic Blur")

The molecule consists of three distinct aliphatic domains converging at a single methine chiral center (C1). In a standard 1D


H NMR spectrum (typically in 

), these domains create severe spectral overlap.
The "Aliphatic Soup" Problem (0.8 – 1.8 ppm)
FragmentProton TypeApprox. Shift (ppm)MultiplicityChallenge
Isopropyl

0.90 - 0.95Doublet (x2)Overlaps with ethyl triplet.
N-Ethyl

1.05 - 1.15TripletBuried under isopropyl doublets.
Piperidine Ring

(C4, C5)
1.20 - 1.70MultipletsBroad "hump" obscuring fine coupling.
Backbone

(Methine)
1.60 - 1.90MultipletIndistinguishable from piperidine C3/C4.

The Consequence: Integration values in 1D NMR become unreliable. You cannot confirm if the isopropyl group is intact or if the piperidine ring is substituted at the correct position (C3 vs. C2/C4) solely by integration.

Part 2: Comparative Analysis of Validation Methods

The following table contrasts the utility of standard analytical techniques for this specific molecule.

FeatureHRMS (ESI+) 1D NMR (

H/

C)
2D NMR Suite
MW Confirmation Excellent (Exact Mass)N/AN/A
Purity Check Good (if LC coupled)Good (if impurities distinct)Excellent (detects hidden overlaps)
Connectivity Poor (Fragmentation is ambiguous)Poor (Inferred)Definitive (Through-bond correlations)
Stereochemistry NoneIndirect (coupling constants)Definitive (NOESY spatial mapping)
Regio-isomerism Fails (e.g., 3-sub vs 4-sub)Ambiguous (shifts are similar)Resolved (HMBC/COSY)
Decision Matrix
  • Use MS only for batch release after structural validation.

  • Use 1D NMR for quick purity checks.

  • Use 2D NMR for the initial structural assignment and reference standard generation.

Part 3: Experimental Protocol (Self-Validating System)

To resolve the "Aliphatic Blur," we utilize the dispersion of the Carbon (


C) dimension and through-bond connectivity.
Sample Preparation
  • Solvent Selection:

    • Standard:

      
       (Chloroform-d). Good solubility, but may cause peak clustering in the 1.0-1.5 ppm region.
      
    • Recommended Alternative:

      
       (Benzene-d6). The magnetic anisotropy of the benzene ring often shifts aliphatic signals, resolving the overlap between the N-ethyl and Isopropyl groups [1].
      
  • Concentration: 10-20 mg in 600

    
    L solvent. High concentration is required for clear HMBC correlations.
    
Acquisition Parameters (400 MHz or higher)
  • 1D

    
    H:  16 scans, 
    
    
    
    (relaxation delay) = 2.0s.
  • COSY (gCOSY): 256 increments. Essential for tracing the piperidine ring system.

  • HSQC (Multiplicity-Edited): Distinguishes

    
     (positive) from 
    
    
    
    (negative). This is critical to separate the Piperidine
    
    
    s from the Isopropyl methine.
  • HMBC: Optimized for

    
    . Long-range coupling.
    
  • NOESY: Mixing time (

    
    ) = 500-800 ms. (Note: For MW ~184, NOE can be close to zero. If signals are weak, use ROESY  with spin-lock ~200-300 ms) [2].
    
Logical Workflow Diagram

ValidationWorkflow cluster_2D 2D NMR Validation Suite Start Crude Product MS HRMS (ESI+) Confirm MW: 184.32 Start->MS NMR_1D 1D 1H NMR (Ambiguous Aliphatic Region) MS->NMR_1D HSQC HSQC (Edited) Separate CH/CH3 from CH2 NMR_1D->HSQC Ambiguity Detected COSY COSY Trace Piperidine Ring HSQC->COSY HMBC HMBC Connect Fragments to C1 HSQC->HMBC NOESY NOESY/ROESY Determine Stereochemistry COSY->NOESY HMBC->NOESY Structure Validated Structure (Regio- & Stereochemistry) NOESY->Structure

Figure 1: The decision pathway for structural validation. Note that 1D NMR is a screening tool, while the 2D suite provides the definitive structural solution.

Part 4: Data Interpretation & Logic

This section details how to interpret the 2D data to build the structure from the inside out.

Fragment Identification (HSQC + COSY)
  • The "Anchor" (C1-H): Look for a methine signal (HSQC positive) around 2.2-2.5 ppm. This is the chiral center connecting the amine, the ring, and the isobutyl group.

  • The Piperidine Ring: COSY will show a continuous chain of couplings:

    
    .
    
    • Validation Check: If the chain is broken or branches, the piperidine substitution is incorrect (e.g., 4-substituted).

  • The Isopropyl Group: COSY will show the two methyl doublets coupling to a single methine (septet-like in 1D, but clearly linked in COSY).

Establishing Connectivity (HMBC)

HMBC is the bridge builder. We look for 3-bond correlations (


) to the central C1 anchor.
  • Correlation A: Isopropyl Methyl protons

    
     C1 Carbon.
    
  • Correlation B: N-Ethyl

    
     protons 
    
    
    
    C1 Carbon (weak 3-bond through Nitrogen).
  • Correlation C: Piperidine C2 and C4 protons

    
     C1 Carbon (confirming attachment at C3).
    
Connectivity Logic Map

ConnectivityMap cluster_Ethyl N-Ethyl Group cluster_Isobutyl Isobutyl Backbone cluster_Pip Piperidine Ring C1 C1 (Anchor) Methine Et_CH2 CH2 (Ethyl) Et_CH2->C1 HMBC (3J via N) Et_CH3 CH3 (Ethyl) Et_CH2->Et_CH3 COSY Iso_CH CH (Isopropyl) Iso_CH->C1 HMBC (2J) Iso_Me1 CH3 (a) Iso_CH->Iso_Me1 COSY Iso_Me2 CH3 (b) Iso_CH->Iso_Me2 COSY Iso_Me1->C1 HMBC (3J) Pip_C3 C3 (Ring) Pip_C3->C1 HMBC (2J) Pip_C2 C2 Pip_C3->Pip_C2 COSY Pip_C4 C4 Pip_C3->Pip_C4 COSY

Figure 2: Connectivity map. Red arrows indicate critical HMBC correlations required to prove the backbone structure.

Part 5: Stereochemical Validation (NOESY/ROESY)

The molecule possesses two chiral centers:

  • C3 of the Piperidine ring.

  • C1 of the propyl chain.

This results in two pairs of enantiomers (diastereomers). 1D NMR may show signal doubling if both diastereomers are present. To assign the relative stereochemistry (e.g., anti vs syn relationship between the bulky isopropyl group and the piperidine ring), use NOESY.

  • Key NOE Correlation: Look for cross-peaks between the C1-H and the Piperidine axial/equatorial protons .

  • Interpretation:

    • Strong NOE between C1-H and Piperidine-C3-H implies they are on the same face (Syn-clinal).

    • Strong NOE between C1-H and Isopropyl Methine implies the alkyl chain conformation.

  • Warning: Because the molecular weight is ~184 Da, the NOE effect may be near zero (the "crossover region"). If NOESY signals are absent, ROESY (Rotating-frame Overhauser Effect Spectroscopy) is mandatory as it always yields positive signals regardless of molecular tumbling rates [3].

References

  • Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 20(3), 661-667.

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition, Elsevier. (Chapter 9: Correlations Through Space: The Nuclear Overhauser Effect).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition, John Wiley & Sons. (Section 3.6: 2D NMR Spectrometry).

Sources

Safety Operating Guide

Safe Management and Disposal Protocol: Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Classification

Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine is a secondary aliphatic amine containing a piperidine heterocycle. For the purpose of waste management, it must be classified as a Corrosive Organic Base .

Improper disposal of this compound poses two primary risks:

  • Exothermic Runaway: Mixing with strong acids or oxidizers in a waste stream can generate sufficient heat to rupture containers or ignite flammable solvents.

  • Environmental Toxicity: Piperidine derivatives are often toxic to aquatic life and must never be discharged into municipal sewer systems.

Immediate Action Directive: Segregate this compound into Waste Stream C (Organic Bases) . Do not mix with general organic solvents if those solvents contain oxidizers or acidic residues.

Physicochemical Profile for Waste Assessment

The following data characterizes the compound's behavior in a waste stream. Where specific experimental data is unavailable for this precise analog, values are derived from the structural class (Piperidine Alkylamines).

PropertyValue / ClassificationWaste Implication
Functional Group Secondary Amine (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

)
Basic; potential for nitrosamine formation if mixed with nitrites.
Physical State Liquid (Oil) or Low-Melting SolidRequires leak-proof secondary containment.
pH (1% aq) > 11.5 (Predicted)RCRA D002 (Corrosive).[1] Causes severe skin burns.[2][3][4]
Flash Point > 60°C (Predicted)Combustible. May trigger RCRA D001 if in flammable solvent.
Water Solubility Moderate to HighDo NOT drain dispose. High mobility in groundwater.
Incompatibilities Acids, Oxidizers, Acid Chlorides, AnhydridesViolent Reaction Risk. Must be segregated.[5][6]

Pre-Disposal Decision Workflow

The following logic flow ensures the compound is routed to the correct destruction facility (typically high-temperature incineration) without endangering laboratory personnel.

DisposalWorkflow Start Waste Generation: Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine CheckState 1. Assess Physical State Start->CheckState IsSolid Solid / Pure Salt CheckState->IsSolid IsLiquid Liquid / Solution CheckState->IsLiquid Segregation 3. SEGREGATION CHECK (Critical Control Point) IsSolid->Segregation CheckSolvent 2. Identify Solvent IsLiquid->CheckSolvent Halogenated Halogenated Solvent (DCM, Chloroform) CheckSolvent->Halogenated NonHalogenated Non-Halogenated (MeOH, EtOAc) CheckSolvent->NonHalogenated Halogenated->Segregation NonHalogenated->Segregation StreamA Stream A: Halogenated Organics (Trace Base) Segregation->StreamA If Halogenated Solvent StreamB Stream B: Flammable Organics (Trace Base) Segregation->StreamB If Flammable Solvent StreamC Stream C: Solid Hazardous Waste Segregation->StreamC If Pure Solid Labeling 4. Labeling & Storage (RCRA D002/D001) StreamA->Labeling StreamB->Labeling StreamC->Labeling

Figure 1: Decision logic for segregating amine waste streams to prevent cross-contamination with incompatible agents.

Detailed Operational Protocol

Phase 1: Segregation (The First Line of Defense)

Crucial Warning: Never add this amine to a "General Organic Waste" container without verifying the absence of acidic or oxidizing residues.

  • Prohibited Mixtures:

    • Acids (Mineral or Organic): Reaction generates immediate heat.[6]

    • Oxidizers (Peroxides, Nitrates): Risk of fire or explosion.[6]

    • Acid Chlorides/Anhydrides: Violent reaction evolving toxic fumes.

    • Heavy Metal Salts: Potential for formation of explosive complexes.[7]

Phase 2: Packaging
  • Container Material: Use High-Density Polyethylene (HDPE) or Borosilicate Glass.

    • Avoid: Metal cans (aluminum/steel) as amines can corrode them over time or react with surface oxides.

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.

  • Closure: Screw caps must be chemically resistant (polypropylene or PTFE-lined). Ensure the cap is hand-tight but secure.

Phase 3: Labeling (RCRA Compliance)

Every container must be labeled before waste is added.

  • Chemical Name: Write out the full name: "Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine". Do not use abbreviations or structural formulas alone.

  • Hazards: Check the following boxes on your hazardous waste tag:

Phase 4: Storage & Pickup[3][10]
  • Store in a Secondary Containment Tray designated for "Bases/Alkalis".

  • Do not store in the same tray as acids.

  • Request pickup within 90 days (or per your institution's specific "Satellite Accumulation Area" rules).

Spill Response (Immediate Contingency)

If a spill occurs (> 50 mL), execute the following:

  • Evacuate & Ventilate: Remove ignition sources. Amines have strong, fishy odors; ventilate the area immediately.

  • PPE: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles. A respirator (organic vapor cartridge) may be required if ventilation is poor.

  • Containment: Dike the spill using an inert absorbent (Vermiculite or Clay).

    • Note: Do not use paper towels for neat amine spills as they increase surface area for potential oxidation/combustion.

  • Neutralization (Spill Only):

    • Apply a specialized Amine Neutralizer (often citric acid-based) to the spill slowly to reduce pH and volatility.

    • Caution: This will generate heat.

  • Disposal: Scoop absorbed material into a wide-mouth jar, label as "Debris from Amine Spill," and manage as hazardous waste.

Regulatory Framework & Justification

This protocol is grounded in the following regulatory standards:

  • RCRA (Resource Conservation and Recovery Act): Under 40 CFR 261, this waste is characteristic waste.

    • D002 (Corrosivity): Aqueous solutions with pH

      
       12.5.
      
    • D001 (Ignitability): If the flash point is

      
       (common if dissolved in solvents like ethyl acetate).
      
  • EPA "P" and "U" Lists: While this specific isomer may not be explicitly listed, it must be managed as a characteristic hazardous waste due to its functional group properties [1].

  • Prudent Practices: The National Research Council mandates the segregation of organic bases from acids to prevent accidental neutralization reactions in waste drums, which is a leading cause of laboratory fires [2].

References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA regulations, Title 40 CFR Part 261.[1] [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[7][9] Washington, DC: The National Academies Press, 2011.[7] Chapter 8: Management of Waste. [Link]

  • American Chemical Society (ACS). Laboratory Waste Management: A Guide for Researchers. ACS Center for Lab Safety. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.